Cas no 2229116-38-3 (2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline)
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline
- EN300-1756893
- 2229116-38-3
-
- Inchi: 1S/C11H12FN/c1-4-5-9-6-7-11(13(2)3)10(12)8-9/h1,6-8H,5H2,2-3H3
- InChI Key: MKUWUEDBXSLGDM-UHFFFAOYSA-N
- SMILES: FC1C=C(CC#C)C=CC=1N(C)C
Computed Properties
- Exact Mass: 177.095377549g/mol
- Monoisotopic Mass: 177.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 3.2Ų
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756893-1g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-5g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 5g |
$3189.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-10g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 10g |
$4729.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-0.05g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-0.1g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-0.25g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-0.5g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-1.0g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1756893-2.5g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1756893-5.0g |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline |
2229116-38-3 | 5g |
$3189.0 | 2023-06-03 |
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline
Introduction to 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline (CAS No. 2229116-38-3)
2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 2229116-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of arylamine derivatives, characterized by its structural features including a fluoro-substituted benzene ring, a dimethylamino group, and an alkyne moiety at the para position. The unique combination of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline can be described as follows: a benzene ring substituted with a fluorine atom at the 2-position, a dimethylamino group at the 4-position, and a propargyl group (prop-2-yn-1) attached to the same aromatic core. This configuration not only enhances the compound's solubility and bioavailability but also influences its interactions with biological targets. The fluoro-substituent, in particular, is well-known for its ability to modulate metabolic stability and binding affinity, while the propargyl group introduces reactivity that can be exploited in further derivatization.
In recent years, there has been growing interest in arylamine derivatives as pharmacological intermediates due to their broad spectrum of biological activities. Studies have demonstrated that compounds with similar structural motifs exhibit potential in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The presence of both electron-withdrawing (fluoro) and electron-donating (dimethylamino) groups in 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline creates a balance that can optimize its pharmacokinetic profile and target specificity.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The propargyl group serves as an excellent handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions allow for the introduction of diverse substituents at various positions on the aromatic ring, enabling the synthesis of libraries of analogs with tailored biological properties. Such modular synthesis is crucial for hit identification and optimization in drug discovery campaigns.
Recent research has highlighted the potential of 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline as a lead compound for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. However, arylamine derivatives have shown promise in disrupting these interactions by competing with natural ligands or by inducing conformational changes in target proteins. The fluoro-substituent's ability to enhance binding affinity through halogen bonding further strengthens this potential.
The compound's pharmacological profile has been explored in several preclinical studies. Initial investigations have suggested that 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline exhibits inhibitory activity against specific kinases and transcription factors implicated in cancer progression. The dimethylamino group contributes to its ability to interact with basic residues in protein active sites, while the fluoro atom improves metabolic stability by resisting oxidative degradation. These properties make it an attractive candidate for further development into a clinical candidate.
Another area where 2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline shows promise is in the treatment of neurological disorders. Arylamine derivatives have been investigated for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The unique structural features of this compound may allow it to interact with these systems in a manner that could ameliorate symptoms associated with conditions such as depression, anxiety, and Parkinson's disease. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 2-fluoro-N,N-dimethyl-4-(prop-2-ynyl)aniline involves multi-step organic transformations that highlight modern synthetic methodologies. A common approach begins with the preparation of 4-bromoaniline, which is subsequently fluorinated using selective fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride). The introduction of the propargyl group is typically achieved via a Sonogashira coupling reaction between 4-bromoaniline or its derivatives and propargyl bromide or azide under palladium catalysis. Finally, N-methylation is performed using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
The synthetic route not only demonstrates the versatility of modern palladium catalysis but also underscores the importance of protecting group strategies in complex molecule synthesis. The use of fluorinated intermediates ensures high selectivity during fluorination steps, minimizing unwanted side reactions. Additionally, the propargyl group's compatibility with various coupling reactions allows for seamless integration into more complex molecular architectures.
In conclusion, 2-fluoro-N,N-dimethyl 4-(prop 2 yn 1 yl )aniline (CAS No .2229116 38 3) represents a promising candidate for further exploration in drug discovery . Its unique structural features , combined with its synthetic accessibility , make it an attractive scaffold for developing novel therapeutics . Ongoing research aims to fully characterize its biological activity , optimize its pharmacokinetic profile , and translate these findings into clinical applications . As our understanding of disease mechanisms continues to evolve , compounds like this will play an increasingly important role in addressing unmet medical needs .
2229116-38-3 (2-fluoro-N,N-dimethyl-4-(prop-2-yn-1-yl)aniline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)